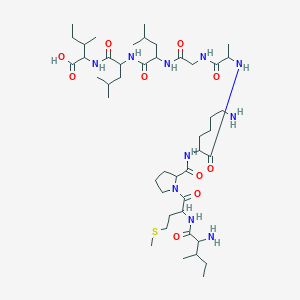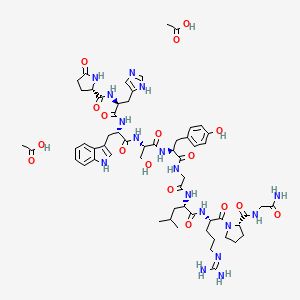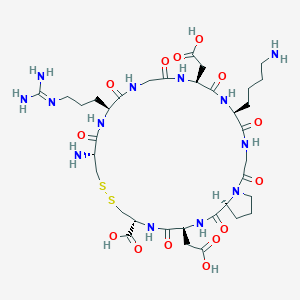
162929-64-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with CAS number 162929-64-8 is known as C-telopeptide . It is a cross-linked peptide of type I collagen . An RIA (Radioimmunoassay) based on a monoclonal antibody raised against this 8-amino-acid sequence was developed . C-telopeptide is released during bone resorption and has been correlated with bone mineral density (BMD) .
Molecular Structure Analysis
The molecular formula of C-telopeptide is C34H56N14O13 . The IUPAC name is quite complex, indicating a large molecule with multiple functional groups . The sequence of the peptide is Glu-Lys-Ala-His-Asp-Gly-Gly-Arg .Physical And Chemical Properties Analysis
C-telopeptide has a molecular weight of 868.89 . It is soluble in water and DMSO . The compound should be stored at -20°C .Scientific Research Applications
Advancements in Science and Technology
Scientific research, including the study and application of compounds like 162929-64-8, plays a critical role in advancing technology and understanding the universe. This research leads to applications that benefit humanity and create wealth (Press, 2013).
Breakthroughs in Science
Developments in fields like AI, gene editing, and protein structure prediction are examples of significant scientific advancements. These breakthroughs showcase the power of scientific research in solving complex problems and enhancing human knowledge (Vekemans, 2023).
Impact of Technological Development
The evolution of technology, guided by scientific research, shapes our daily lives and societal norms. Research in areas such as genomics and nanotechnology, possibly involving compounds like 162929-64-8, raises ethical and social questions, emphasizing the need for responsible scientific advancement (Schuurbiers & Fisher, 2009).
Data Management in Science
Scientific research in the 21st century is data-intensive, highlighting the importance of data sharing and management. Effective data sharing practices can extend research and validate results, which is crucial for scientific progress (Tenopir et al., 2011).
High-Precision Numerical Simulations
Computational science, essential for research in fields like black hole physics, benefits from high-precision numerical simulations. These simulations, potentially applicable in studies involving 162929-64-8, require advanced computational resources for accurate results (Khanna, 2013).
Role in Big Data and Analytics
Scientific research applications like the study of 162929-64-8 contribute to big data analytics, as seen in the discovery of the Higgs boson particle. This illustrates the power of data in scientific exploration (Krishnan, 2020).
Evolution of Scientific Reasoning
The development of scientific reasoning skills is integral to research. Understanding and applying these skills in the context of experiments, possibly including those with 162929-64-8, are fundamental to the scientific process (Zimmerman, 2000).
Application in Biological Sciences
The field of biology, including studies involving compounds like 162929-64-8, is experiencing shifts in research methods, moving towards tools that generate accurate predictions for specific phenomena. This approach challenges traditional scientific methodologies (Kelley & Scott, 2008).
Improving Scientific Programming Productivity
The development and maintenance of scientific software for research applications can be enhanced by using scientific frameworks and grid computing. This approach is applicable to research involving complex compounds like 162929-64-8 (Appelbe et al., 2007).
Crowdsourcing in Scientific Research
Crowdsourced scientific initiatives can complement traditional research methods, enhancing the rigor and reliability of studies. This approach could be beneficial for research involving 162929-64-8 (Uhlmann et al., 2019).
Mechanism of Action
C-telopeptide is an octapeptide corresponding to the C-terminus region (aa 1207-1214) of the alpha-1 chain of type 1 collagen . The presence of the C-telopeptide in urine samples is a good marker of osteoclast-mediated bone resorption observed in osteoporosis, Paget disease, primary hyperparathyroidism, renal insufficiency, and bone metastases .
properties
CAS RN |
162929-64-8 |
|---|---|
Product Name |
162929-64-8 |
Molecular Formula |
C₃₄H₅₆N₁₄O₁₃ |
Molecular Weight |
868.90 |
sequence |
One Letter Code: EKAHDGGR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









